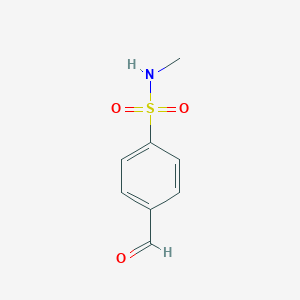

4-Formyl-N-methylbenzenesulfonamide

Description

Contextual Significance of Sulfonamide Derivatives in Organic Synthesis

Sulfonamides, characterized by the -SO₂NHR functional group, represent a critical class of compounds in organic synthesis and medicinal chemistry. nih.govnumberanalytics.comijpsjournal.com Their importance stems from their remarkable versatility and the wide spectrum of biological activities exhibited by their derivatives. numberanalytics.comijpsjournal.com In organic synthesis, the sulfonamide group is a robust and relatively stable moiety that can be readily introduced and manipulated. chemeurope.com The classical method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govchemeurope.com

The synthetic utility of sulfonamides is extensive. They can serve as protecting groups for amines and are precursors to a variety of other functional groups. ecu.edu For instance, they can be alkylated, acylated, or arylated to generate diverse libraries of compounds for drug discovery. ecu.edu Furthermore, recent advances have expanded the repertoire of sulfonamide synthesis to include metal-catalyzed cross-coupling reactions and C-H functionalization, offering more efficient and greener routes to these valuable compounds. thieme-connect.dethieme-connect.comresearchgate.net The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of adjacent parts of the molecule, a feature that is often exploited in synthetic design. ijpsjournal.com

The broad applicability of sulfonamides is underscored by their presence in numerous marketed drugs, where they contribute to the therapeutic effect through various mechanisms, including acting as enzyme inhibitors. numberanalytics.comthieme-connect.decbijournal.com Their ability to participate in hydrogen bonding and other non-covalent interactions is crucial for their binding to biological targets.

Historical Perspective of Related Formyl-Substituted Benzene (B151609) Derivatives in Research

The introduction of a formyl group onto a benzene ring, a process known as formylation, has a rich history in organic chemistry, with several named reactions developed to achieve this transformation. wikipedia.org These reactions have been instrumental in the synthesis of aromatic aldehydes, which are key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. numberanalytics.com

One of the earliest and most well-known methods is the Gattermann-Koch reaction , first reported in 1897, which utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. numberanalytics.comnumberanalytics.comslideshare.netscienceinfo.comcollegedunia.com This reaction was a significant advancement, providing a direct route to aromatic aldehydes.

Another pivotal method is the Vilsmeier-Haack reaction , discovered in 1927, which employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comnumberanalytics.comorganicreactions.orgchemistrysteps.comwikipedia.org This reaction is particularly effective for electron-rich aromatic and heteroaromatic systems.

The Duff reaction , developed by James C. Duff, uses hexamine as the formylating agent and is typically applied to highly activated aromatic compounds such as phenols. chemeurope.comecu.eduwikipedia.orgsynarchive.com Similarly, the Sommelet reaction , reported in 1913, converts benzyl (B1604629) halides into aldehydes using hexamine and water. reddit.comwikipedia.orgorganicreactions.org

These classical formylation reactions, along with more modern methodologies, have provided chemists with a powerful toolkit for the synthesis of formyl-substituted benzene derivatives, paving the way for the exploration of their chemical and biological properties. The presence of the formyl group is critical as it can undergo a wide range of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions.

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound 4-Formyl-N-methylbenzenesulfonamide. The scope is strictly limited to the scientific and technical aspects of the compound as outlined. The content will not deviate into areas outside of its chemical properties, synthesis, and established research applications. The primary research focus of this article is to present a detailed and factual account of this compound, drawing from credible scientific sources. The subsequent sections will provide a deeper analysis of its physicochemical and spectroscopic properties, explore its synthesis and reactivity, and discuss its documented applications in chemical research, particularly in the context of medicinal chemistry. The information is presented to be a valuable resource for researchers and students in the field of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTKITMTUSAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559002 | |

| Record name | 4-Formyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-93-8 | |

| Record name | 4-Formyl-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13092-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-N-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Formyl N Methylbenzenesulfonamide

Advanced Synthetic Pathways for 4-Formyl-N-methylbenzenesulfonamide

The construction of this compound can be achieved through several strategic synthetic routes. These methods often involve multiple steps to introduce and manipulate the required functional groups on the benzene (B151609) ring.

Multi-step synthesis provides a versatile approach to producing complex molecules like this compound. utdallas.edu These strategies often begin with a readily available starting material, such as N-methylaniline or p-toluenesulfonyl chloride, and proceed through a sequence of reactions to build the target molecule. utdallas.edunsf.gov The use of protecting groups may be employed to prevent unwanted side reactions with the amine or other functional groups during the synthesis. utdallas.edu A common strategy involves the initial preparation of a sulfonamide, followed by the introduction of the formyl group. nsf.gov

One illustrative pathway begins with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding 4-methylbenzenesulfonamide. nsf.gov This intermediate can then undergo further reactions to introduce the formyl group at the desired position. Flow chemistry, which utilizes microfluidic pumping systems and immobilized reagents, offers a modern and efficient alternative to traditional batch synthesis for multi-step processes. syrris.jprsc.org This technique can lead to higher yields, reduced reaction times, and simplified purification. syrris.jpeurjchem.com

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a key transformation in the synthesis of this compound. wikipedia.org Several classic named reactions can be employed for this purpose, each utilizing specific reagents and catalysts.

The Gattermann-Koch reaction and the Gattermann reaction are well-established methods for aromatic formylation. wikipedia.orgpurechemistry.org The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid under high pressure with a catalyst system, typically aluminum chloride and copper(I) chloride. thieme-connect.de The Gattermann reaction is a variation that uses hydrogen cyanide and hydrogen chloride, often with a Lewis acid catalyst like aluminum chloride. purechemistry.orgyoutube.com

The Vilsmeier-Haack reaction is another powerful formylation method that employs a Vilsmeier reagent, commonly generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This method is particularly effective for electron-rich aromatic compounds. thieme-connect.de The Duff reaction utilizes hexamethylenetetramine as the formyl source in the presence of an acid catalyst, and is often used for the formylation of phenols. thieme-connect.de

More recently, catalytic methods using transition metals have emerged. For instance, a ruthenium catalyst can facilitate the oxidative coupling of indoles with N-methylaniline to introduce a formyl group. thieme-connect.de Zinc-based catalysts have also been shown to be effective for the N-formylation of amines using carbon dioxide as the C1 source in the presence of hydrosilanes. rsc.org The choice of formylation method depends on the specific substrate and the desired regioselectivity.

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comub.edu This is particularly relevant for the formyl group of this compound, which can be both a target of synthesis and a precursor for other functionalities.

Formation of the Formyl Group: The formyl group can be introduced onto the aromatic ring through the formylation reactions discussed in the previous section. wikipedia.orgpurechemistry.orgthieme-connect.de

Reactions of the Formyl Group: The aldehyde functionality of the formyl group is highly reactive and can undergo a variety of transformations:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. This is the basis for the formation of imines and Schiff bases, as detailed in the following section.

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for more complex molecules.

Derivatization Reactions of this compound

The presence of the reactive formyl group makes this compound an excellent substrate for a wide range of derivatization reactions. These reactions allow for the modification of the molecule's structure and properties, leading to the synthesis of new compounds with potentially interesting biological or material science applications.

The carbonyl carbon of the formyl group is electrophilic and readily reacts with various nucleophiles. This reactivity is central to many of the derivatization strategies for this compound.

One of the most common and important reactions of the formyl group is its condensation with primary amines to form imines, also known as Schiff bases. youtube.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.com

The formation of imines from this compound can be achieved by reacting it with a variety of primary amines under appropriate conditions. nih.govmdpi.comnih.gov The reaction is often catalyzed by a small amount of acid. mdpi.com The resulting imines can be stable compounds and are themselves valuable intermediates for further synthetic transformations. For example, they can be reduced to form secondary amines.

The synthesis of Schiff bases from aromatic aldehydes like this compound and various amines is a well-documented process. researchgate.netnih.gov These reactions are crucial in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Reactions at the Formyl Group

Aldol (B89426) and Related Condensation Reactions

The aldehyde group of this compound readily participates in aldol and related condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone reaction for forming α,β-unsaturated ketones, also known as chalcones. wikipedia.orgnih.gov In the context of this compound, it reacts with a ketone containing α-hydrogens in the presence of a base, typically sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated product. magritek.com Solvent-free conditions using solid NaOH have been reported to give quantitative yields of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Acetone | NaOH | (E)-4-(3-oxobut-1-en-1-yl)-N-methylbenzenesulfonamide |

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound, while generally less nucleophilic than a free amine due to the electron-withdrawing effect of the sulfonyl group, can still undergo certain reactions. One such reaction is N-alkylation. The synthesis of N-benzyl-4-methylbenzenesulfonamides, for instance, can be achieved through a two-step process where the primary sulfonamide is first formed and then benzylated. nsf.gov This suggests that the N-methyl group of this compound could potentially be further substituted under appropriate conditions.

Furthermore, recent developments have shown that the typically poorly nucleophilic NH2 group in primary sulfonamides can be activated by reagents like pyrylium (B1242799) salts, enabling the formation of sulfonyl chlorides, which are highly useful electrophiles in organic synthesis. researchgate.net This activation strategy could potentially be adapted for transformations involving the N-methylated sulfonamide of the title compound.

Modifications of the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. savemyexams.com The existing substituents, the formyl group and the N-methylsulfonamide group, direct the position of incoming electrophiles. The formyl group is a meta-director and a deactivating group, while the sulfonamide group is generally considered an ortho-, para-director and also a deactivating group. youtube.com The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst. savemyexams.com

The deactivating nature of both substituents means that harsher reaction conditions may be required to achieve these transformations compared to benzene itself. libretexts.org

Derivatization for Analytical Purposes (e.g., Mass Spectrometry)

Chemical derivatization is a crucial technique in analytical chemistry, particularly for mass spectrometry (MS), to enhance the volatility, thermal stability, and detectability of analytes. spectroscopyonline.comjfda-online.com For a compound like this compound, both the aldehyde and sulfonamide functionalities can be targeted for derivatization.

The aldehyde group can be derivatized through reactions such as:

Oximation: Reaction with hydroxylamine (B1172632) to form an oxime.

Hydrazone formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form colored hydrazones, which can be useful for spectrophotometric analysis. researchgate.net

Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

The sulfonamide group can also be derivatized. For instance, sulfonamides can be derivatized with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Another approach for sulfonamides is pre-column derivatization to form azodyes, which can improve chromatographic resolution and selectivity. nih.gov

A notable derivatization reagent for the N-terminus of peptides is 4-formyl-benzenesulfonic acid (FBSA), a related compound. nih.govdtu.dk This reagent allows for selective derivatization and enhanced fragmentation in mass spectrometry, aiding in peptide sequencing. nih.govdtu.dkresearchgate.net This highlights the utility of the formyl-benzenesulfonamide scaffold in developing analytical methods.

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.

Mechanistic Investigations of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic compounds. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

While this compound itself does not have a leaving group for a typical SNAr reaction, understanding this mechanism is crucial when considering reactions of its derivatives, for example, a halogenated version of the compound. The formyl and sulfonamide groups, being electron-withdrawing, would activate the ring towards nucleophilic attack. masterorganicchemistry.com The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com Interestingly, in some cases, particularly with highly reactive nucleophiles or specific substrates, a concerted SNAr mechanism has been proposed. nih.gov

The hydrolysis of benzenesulfonyl chlorides has been proposed to occur via a bimolecular nucleophilic substitution at the sulfur atom. beilstein-journals.org While not directly a substitution on the aromatic ring, this highlights that the sulfur atom of the sulfonamide can also be an electrophilic center.

Kinetic Studies of Derivatization Reactions

The kinetics of derivatization reactions are important for developing robust and reproducible analytical methods. For instance, the derivatization of sulfonamides with fluorescamine (B152294) for HPLC analysis has been optimized, with a key parameter being the reaction time. nih.gov In one study, the optimal time for sulfonamide derivatization was found to be 15 minutes. nih.gov

Kinetic studies of the Claisen-Schmidt condensation have shown that the reaction can be complex, sometimes leading to side products and incomplete conversions. taylorandfrancis.com The reaction rate is influenced by the concentrations of the reactants and the catalyst, as well as the temperature. Monitoring the reaction progress, for example by NMR, can provide valuable insights into the reaction kinetics and the formation of intermediates. magritek.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| (E)-4-(3-oxobut-1-en-1-yl)-N-methylbenzenesulfonamide |

| Cyclohexanone |

| 4-(2-oxocyclohexylidenemethyl)-N-methylbenzenesulfonamide |

| N-benzyl-4-methylbenzenesulfonamides |

| Pyrylium salts |

| Sulfonyl chlorides |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Aluminum chloride |

| Fuming sulfuric acid |

| Acyl chloride |

| Hydroxylamine |

| 2,4-dinitrophenylhydrazine |

| Diazomethane |

| Pentafluoropropionic acid anhydride |

| Fluorescamine |

| 4-formyl-benzenesulfonic acid |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

Catalytic Reaction Mechanisms

The catalytic transformations of this compound are primarily centered around the reactivity of its formyl group. These reactions, often facilitated by metal or enzyme catalysts, provide pathways to more complex molecular architectures. The principal catalytic mechanisms applicable to this compound include catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation

Catalytic hydrogenation of the formyl group in this compound would yield the corresponding 4-(hydroxymethyl)-N-methylbenzenesulfonamide. This transformation is a classic example of a heterogeneous catalytic process.

The generally accepted mechanism for the catalytic hydrogenation of an aldehyde on a metal surface, such as nickel, palladium, or platinum, involves a series of steps youtube.comyoutube.com:

Adsorption of Reactants: Both hydrogen gas (H₂) and the aldehyde (in this case, this compound) adsorb onto the surface of the metal catalyst. The H-H bond in the hydrogen molecule is weakened and breaks, forming adsorbed hydrogen atoms on the metal surface youtube.com. The aldehyde molecule also interacts with the catalyst surface, typically through the carbonyl group's pi-electron system youtube.com.

Hydrogen Atom Transfer: A stepwise transfer of the adsorbed hydrogen atoms to the carbonyl carbon and oxygen occurs. One hydrogen atom adds to the carbonyl carbon, forming a hemiacetal-like intermediate on the catalyst surface.

Second Hydrogen Atom Transfer: A second hydrogen atom then adds to the carbonyl oxygen, completing the reduction to an alcohol.

Desorption of Product: The resulting alcohol product, 4-(hydroxymethyl)-N-methylbenzenesulfonamide, has a lower affinity for the catalyst surface and desorbs, freeing up the active sites for further catalytic cycles youtube.com.

Under harsh conditions, such as elevated temperature and pressure, the aromatic ring of the benzenesulfonamide (B165840) moiety could also be reduced youtube.com.

Reductive Amination

Reductive amination is a highly valuable reaction for the formation of C-N bonds, converting a carbonyl group into an amine. wikipedia.orgmasterorganicchemistry.com For this compound, this process would involve a reaction with a primary or secondary amine in the presence of a reducing agent.

The catalytic mechanism for reductive amination can proceed via two main pathways in a one-pot reaction wikipedia.orgnih.gov:

Pathway 1: Imine Formation followed by Reduction:

Imine Formation: The amine reactant performs a nucleophilic attack on the carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions) wikipedia.orgmasterorganicchemistry.com.

Reduction: The C=N double bond of the imine is then reduced by a suitable reducing agent. Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. Catalytic hydrogenation with H₂ over a metal catalyst like palladium or nickel can also be employed wikipedia.org. Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the starting aldehyde masterorganicchemistry.com.

Pathway 2: Initial Reduction followed by Amination (less common for one-pot synthesis):

Reduction to Alcohol: The aldehyde is first reduced to the corresponding alcohol.

Amination of Alcohol: The alcohol is then converted to the amine in a separate step, for example, via activation and nucleophilic substitution.

The direct, one-pot reductive amination is generally more efficient wikipedia.org. The reaction is typically carried out under weakly acidic conditions, which favor the formation of the imine intermediate wikipedia.org. The choice of catalyst and reducing agent is crucial for the success of the reaction and can influence the selectivity and yield of the desired amine product. For instance, nickel-catalyzed reductive amination of aldehydes with ammonia (B1221849) is a known industrial process wikipedia.org.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-Formyl-N-methylbenzenesulfonamide provides distinct signals corresponding to each type of proton in the molecule. The aromatic region is characterized by a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The aldehyde proton is highly deshielded and appears as a singlet far downfield. The N-methyl group also gives a characteristic singlet, while the N-H proton signal may be broad and its position can be concentration-dependent.

A key feature is the singlet for the formyl proton (H-C=O), which is expected in the range of 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group. The protons on the benzene ring adjacent to the formyl group are typically shifted further downfield than those adjacent to the sulfonamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.01 | Singlet (s) | N/A |

| Aromatic (H-2, H-6) | ~8.10 | Doublet (d) | ~8.4 |

| Aromatic (H-3, H-5) | ~8.02 | Doublet (d) | ~8.4 |

| N-H | Variable | Broad Singlet (br s) | N/A |

Note: Data is based on typical chemical shift values and data from analogous compounds. The N-H signal may exchange with D₂O.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The most downfield signal is that of the carbonyl carbon of the formyl group, typically appearing between 190-200 ppm. The four distinct carbon signals in the aromatic region and the signal for the N-methyl carbon provide a complete carbon fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191.5 |

| Aromatic (C-4, C-CHO) | ~140.2 |

| Aromatic (C-1, C-SO₂) | ~139.8 |

| Aromatic (C-2, C-6) | ~130.5 |

| Aromatic (C-3, C-5) | ~128.3 |

Note: Data is based on typical chemical shift values and data from analogous compounds.

Advanced NMR Techniques for Structure Confirmation

While 1D NMR spectra suggest the structure, two-dimensional (2D) NMR techniques are employed for unambiguous confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons. A cross-peak between the doublets at ~8.10 ppm and ~8.02 ppm would verify their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show correlations between the aromatic proton signals and their corresponding carbon signals, as well as the N-methyl proton signal and the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. Key expected correlations for this compound would include:

The aldehyde proton (~10.01 ppm) to the C-2/C-6 carbons (~130.5 ppm) and the C-4 quaternary carbon (~140.2 ppm).

The N-methyl protons (~2.65 ppm) to the N-methyl carbon (~29.7 ppm).

The aromatic protons to various carbons in the ring, confirming the substitution pattern.

These advanced experiments provide an interlocking web of correlations that leaves no doubt as to the compound's constitution.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. The two methods are complementary, as their selection rules differ: FTIR detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by strong absorptions from the carbonyl and sulfonyl groups. The formyl C=O stretching vibration gives rise to a strong, sharp band around 1700 cm⁻¹. The sulfonamide group is characterized by two prominent stretching vibrations: an asymmetric stretch typically near 1350 cm⁻¹ and a symmetric stretch near 1150 cm⁻¹. iucr.org

Table 3: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3350 | Medium | N-H Stretch |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Methyl C-H Stretch |

| ~1700 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1350 | Strong | SO₂ Asymmetric Stretch |

| ~1150 | Strong | SO₂ Symmetric Stretch |

Note: Data is based on characteristic group frequencies and literature values for similar sulfonamide compounds. iucr.orgresearchgate.net

Raman Spectroscopy and Vibrational Mode Assignments

While an experimental Raman spectrum for this compound is not widely available, its key features can be predicted based on the principles of Raman spectroscopy and data from related benzenesulfonamide (B165840) derivatives. sigmaaldrich.com Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of the carbon skeleton.

Vibrations that are symmetric and cause a significant change in the polarizability of the electron cloud will be strong in the Raman spectrum. In contrast, asymmetric stretches that produce a large change in dipole moment are often weak in the Raman spectrum but strong in the IR.

The symmetric stretching of the SO₂ group around 1150 cm⁻¹ and the aromatic ring breathing modes are expected to be particularly intense in the Raman spectrum. sigmaaldrich.com The complementarity with FTIR is evident, as the asymmetric SO₂ stretch (~1350 cm⁻¹), which is strong in the IR, is expected to be weak in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophoric groups, primarily the benzene ring and the formyl group, which give rise to characteristic absorption bands. The benzene ring undergoes π→π* transitions, while the carbonyl group of the formyl moiety and the sulfonyl group can also exhibit n→π* transitions. shimadzu.com

The electronic absorption spectrum of this compound is characterized by transitions associated with its aromatic system and functional groups. The benzene ring, substituted with both an electron-withdrawing formyl group and a sulfonamide group, displays complex absorption bands. As the extent of a conjugated system increases, the absorption maxima (λmax) tend to shift to longer wavelengths. shimadzu.com For comparison, a related compound, 4-methyl benzene sulfonamide, which lacks the formyl group's conjugated carbonyl, has an optical transmission range starting from 250 nm. researchgate.net The addition of the formyl group is expected to shift the absorption to longer wavelengths. Studies on other complex sulfonamides show absorption bands in the range of 300-400 nm. mdpi.com

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Benzene Ring | π → π | ~250-300 nm |

| Formyl Group (C=O) | n → π | >300 nm |

| Benzaldehyde (B42025) Moiety | π → π* (K-band) | ~280-350 nm |

| Benzaldehyde Moiety | n → π* (R-band) | ~350-400 nm |

Note: The exact λmax values are dependent on the solvent and molecular environment.

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

π→π Transitions: For π→π transitions, an increase in solvent polarity typically leads to a small bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

n→π Transitions: For n→π transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy required for the transition.

While specific experimental data on the solvent effects for this compound is not extensively documented, studies on other sulfonamide-based Schiff bases and related molecules confirm that their UV-Vis absorption and emission spectra are sensitive to the solvent environment. bohrium.comcore.ac.uk It is anticipated that in polar solvents like ethanol (B145695) or acetonitrile, the n→π* transition of the formyl group would exhibit a hypsochromic shift compared to its position in a non-polar solvent like heptane.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula of this compound is C₈H₉NO₃S, corresponding to a monoisotopic mass of 199.0303 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this composition by detecting the corresponding protonated molecule [M+H]⁺ or other adducts. d-nb.infoyoutube.com The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₀NO₃S⁺ | 200.0376 |

| [M+Na]⁺ | C₈H₉NNaO₃S⁺ | 222.0195 |

| [M-H]⁻ | C₈H₈NO₃S⁻ | 198.0230 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nationalmaglab.org The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, the fragmentation is expected to occur at the labile sulfonamide bonds and around the aromatic ring. Based on fragmentation patterns of similar sulfonamides, key fragmentation pathways would likely include: nih.govresearchgate.netresearchgate.net

Loss of sulfur dioxide (SO₂) : A characteristic fragmentation of benzenesulfonamides.

Cleavage of the S-N bond : Leading to the formation of C₇H₇O⁺ (m/z 121) and CH₃NSO₂ fragments or related ions.

Cleavage of the C-S bond : Separating the formyl-phenyl group from the sulfonamide moiety, yielding ions such as C₇H₅O⁺ (m/z 105).

Loss of the methyl group from the sulfonamide nitrogen.

Table 3: Plausible MS/MS Fragment Ions for this compound ([M+H]⁺ Precursor)

| Proposed Fragment Ion (m/z) | Formula | Origin of Fragment |

| 185.0219 | C₇H₇NO₂S⁺ | Loss of CH₃ from N |

| 155.0447 | C₈H₉N⁺ | Loss of SO₂ |

| 121.0284 | C₇H₅O₂S⁺ | Loss of CH₃N |

| 105.0335 | C₇H₅O⁺ | Cleavage of C-S bond, loss of CH₃NHSO₂ |

| 91.0542 | C₇H₇⁺ | Tropylium ion from benzene ring |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Many benzenesulfonamide derivatives are known to exhibit fluorescence, often in the blue-green region of the visible spectrum. dergipark.org.trresearchgate.net This luminescence typically arises from de-excitation from the first excited singlet state (S₁) to the ground state (S₀) of the π-conjugated system.

While specific PL data for this compound is not widely available, the photophysical properties of related compounds suggest it may be a fluorescent molecule. For instance, zinc complexes of ligands derived from N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamide exhibit fluorescence with emission maxima between 488 and 509 nm. mdpi.comresearchgate.net Other studies on various sulfonamide derivatives report fluorescence in similar ranges, with properties that are often dependent on substituents and the solvent environment. dergipark.org.trmahendrapublications.com The presence of the conjugated benzaldehyde system in this compound makes it a candidate for photoluminescence, with potential applications in the development of fluorescent probes or materials.

Table 4: Photoluminescence Properties of Related Benzenesulfonamide Derivatives

| Compound/Complex | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Reference |

| Zinc(II) complexes of chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide | ~385-400 | 488-509 | 0.029-0.062 (in solution) | mdpi.com |

| 4-(2-substitutedhydrazinyl)benzenesulfonamides | Not specified | Blue-green region | Not specified | dergipark.org.trresearchgate.net |

| Dyes with benzenesulfonamide and 1,8-naphthalimide (B145957) units | 434-440 | 561-614 (solid film) | 0.85-3.39 (solid film) | mahendrapublications.com |

Emission Spectra Analysis

There is currently no specific data in the reviewed public literature detailing the emission spectra of this compound. While studies on related compounds, such as zinc complexes of Schiff bases derived from 2-(N-tosylamino)benzaldehyde, show fluorescence in the blue to green regions (428–509 nm), this data is not directly applicable to the title compound. mdpi.comresearchgate.net The photoluminescent behavior of a molecule is highly dependent on its precise chemical structure, and the properties of derivatives cannot be directly extrapolated to the parent aldehyde.

Quantum Yield Determinations

No experimental quantum yield values for this compound have been published in the available scientific literature. Quantum yield is a critical measure of the efficiency of a substance's fluorescence. For comparison, various zinc complexes of related N-arylsulfonamide ligands have been reported to exhibit quantum yields ranging from as low as 2.9% in solution to as high as 48.3% in the solid state. mdpi.com However, without experimental determination, the quantum efficiency of this compound remains unknown.

Stokes Shift Investigations

Specific investigations into the Stokes shift of this compound are not present in the reviewed literature. The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key characteristic of any fluorescent molecule. Studies on complex derivatives, such as N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide complexes, have shown Stokes shifts ranging from 103 to 197 nm, but this is not characteristic of this compound itself. mdpi.com

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific experimental results from single-crystal X-ray diffraction studies were found in the available scientific literature.

Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms and molecules in a solid-state material. Techniques such as single-crystal X-ray diffraction (SCXRD) provide definitive information on the crystal system, space group, and unit cell dimensions. Furthermore, these studies reveal detailed insights into the molecular geometry, conformational preferences of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While crystallographic data exists for structurally related benzenesulfonamide derivatives, this information cannot be extrapolated to accurately describe this compound. The presence of a formyl group (-CHO) at the 4-position of the benzene ring and a methyl group on the sulfonamide nitrogen introduces specific electronic and steric features that would uniquely influence its crystal structure.

Therefore, without dedicated crystallographic analysis of this compound, a detailed and scientifically accurate discussion of its solid-state characterization, as outlined in the requested article structure, cannot be provided at this time. The determination of its crystal system, space group, lattice parameters, molecular conformation, and the specifics of its intermolecular interactions remain subjects for future experimental investigation.

Information regarding "this compound" is currently unavailable in public research databases.

Despite a thorough search for crystallographic and solid-state characterization data, specific experimental details for the compound "this compound" are not present in the available scientific literature and databases. Consequently, the requested article focusing on the Hirshfeld surface analysis and powder X-ray diffraction (PXRD) of this specific compound cannot be generated at this time.

The search included targeted queries for crystallographic studies, Hirshfeld surface analysis, and PXRD data, utilizing both the chemical name and its CAS number (13092-93-8). The results did not yield any peer-reviewed articles or database entries containing the specific analytical data required to fulfill the request as per the provided outline. While information on other related sulfonamide compounds is available, the strict adherence to the subject compound "this compound" prevents the inclusion of data from these other molecules.

Further research and publication in the field of crystallography and materials science may provide this information in the future.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 4-Formyl-N-methylbenzenesulfonamide, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its molecular characteristics. science.govnih.gov

Optimized Molecular Geometry and Energetics

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized molecular geometry. informaticsjournals.co.in These calculations also provide the total energy of the molecule, offering insights into its thermodynamic stability. Theoretical calculations using methods like B3LYP/6-31G(d,p) have been used to compute the optimized structures of related sulfonamide compounds. science.gov The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. informaticsjournals.co.in For instance, in a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-[4-(propan-2-yl)phenyl]prop-2-enoate, theoretical calculations were performed using Hartree-Fock (HF) and DFT methods with a 6-31G(d,p) basis set to determine structural parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Sulfonamide

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (phenyl ring) | 1.3582 - 1.4628 |

| C-H | 1.082 - 1.097 |

| C=O | ~1.232 |

| S-N | ~1.6 |

| S=O | ~1.45 |

| C-N-S | ~117 |

| O-S-O | ~120 |

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared and Raman spectra of the molecule. These theoretical spectra are then compared with experimentally obtained spectra to validate the accuracy of the computational model. nih.gov The calculated vibrational wavenumbers are often scaled to better match the experimental frequencies. nih.gov This comparison allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational behavior. For example, in the study of a similar compound, the harmonic vibrational frequencies were calculated and scaled for comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

Electronic Properties: HOMO-LUMO Analysis and Band Gap Determination

The electronic properties of this compound are critical to understanding its reactivity and potential as a material for electronic applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller energy gap suggests that the molecule is more reactive. nih.gov For a related compound, 4-methyl benzene (B151609) sulfonamide, the HOMO-LUMO energy gap was calculated to be 4.48 eV, indicating its potential for optoelectronic applications. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -3.7552 |

| LUMO Energy | 2.5897 |

| HOMO-LUMO Energy Gap | 6.3449 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Red and yellow areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. scirp.org Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. scirp.org Green areas show regions of neutral potential. researchgate.net In sulfonamides, the negative potential is typically localized around the oxygen atoms of the sulfonyl group, while the positive potential is found near the hydrogen atoms. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.defaccts.de This analysis helps to understand the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these delocalizations. wisc.edu This information is crucial for understanding the molecule's stability and reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.netarxiv.org It is a widely used method for calculating vertical excitation energies, which correspond to the absorption of light by the molecule, and for simulating UV-Vis absorption spectra. researchgate.net By analyzing the transitions between molecular orbitals, TD-DFT provides insights into the nature of the electronic excitations, such as whether they are localized or involve charge transfer. chemrxiv.org This information is essential for understanding the photophysical properties of this compound and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. beilstein-journals.org

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies on the chemical compound this compound, particularly concerning its topological and non-linear optical (NLO) properties. Despite the common application of advanced computational methods to similar sulfonamide derivatives, dedicated research detailing the topological analysis and NLO characteristics of this specific molecule could not be identified.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Localization-of-Orbitals Locator (LOL), and Reduced Density Gradient (RDG) are routinely employed to investigate chemical bonding, electron density distribution, and non-covalent interactions. These topological studies offer deep insights into the stability and reactivity of a compound. For many related benzenesulfonamides, such analyses have been crucial in elucidating their structural features. However, specific data from these analyses for this compound are not present in the surveyed literature.

Similarly, the exploration of non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics, appears uninvestigated for this compound. The calculation of NLO properties typically involves determining the first-order hyperpolarizability (β), a key indicator of a molecule's potential for second-harmonic generation. Studies on various other organic molecules, including different sulfonamide derivatives, frequently report hyperpolarizability values, often comparing them to standard materials like urea (B33335) to assess their NLO efficiency.

Furthermore, experimental and theoretical characterization of third-order NLO phenomena, such as saturation absorption and self-defocusing performance, is commonly conducted using techniques like the Z-scan method. For instance, the related compound 4-methyl benzene sulfonamide has been shown to exhibit saturation absorption and self-defocusing, highlighting the potential NLO activity within this class of molecules. Saturation absorption refers to a decrease in the absorption of light at high intensities, while self-defocusing is an effect where a laser beam spreads out after passing through the material. Both are significant for applications like optical limiting.

While a study on a more complex molecule incorporating the N-(2-formylphenyl)(4-methylbenzene)sulfonamide moiety did include calculations of first-order hyperpolarizability, this does not provide direct data for the simpler this compound.

Applications As a Synthetic Intermediate and Molecular Scaffold

Role in the Synthesis of Complex Organic Molecules

4-Formyl-N-methylbenzenesulfonamide serves as a crucial starting material or intermediate in the construction of intricate molecular architectures, including heterocyclic systems and natural products. biosynth.comnih.gov

Building Block in Heterocyclic Synthesis

The presence of the formyl group allows this compound to undergo various condensation reactions to form heterocyclic compounds. For instance, it is a key component in the synthesis of complex heterocyclic frameworks through tandem addition and ring-forming reactions. nih.gov One notable application involves its reaction with other reagents to construct diverse heterocyclic scaffolds. nih.gov

In one synthetic approach, N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide, a derivative of this compound, is utilized in ring-closing metathesis reactions to generate complex nitrogen-containing heterocycles. nih.gov

Precursor for Natural Product Synthesis (e.g., Indoloquinolines)

The scaffold of this compound is a valuable precursor in the total synthesis of natural products, particularly indoloquinoline alkaloids. These compounds are known for their significant biological activities, including antimalarial, anti-inflammatory, and anticancer properties.

A notable example is the synthesis of quinindoline, an indolo[2,3-b]quinoline natural product. In this synthesis, a related compound, N-(2-formylphenyl)-4-methylbenzenesulfonamide, reacts with a protected indole (B1671886) in the presence of iodine and cesium carbonate to yield the protected natural product, which is then deprotected to afford quinindoline. chim.it This methodology highlights the utility of the formylbenzenesulfonamide core in constructing the fused ring system of indoloquinolines.

Furthermore, derivatives of this compound are employed in the synthesis of other complex natural products. For example, N-(2-formylphenyl)-4-methylbenzenesulfonamide derivatives are used in tandem oxidation and iodolactonization reactions to produce benzodioxepinones and benzoxazepinones, which are structural motifs found in various biologically active molecules. acs.org

Scaffold in Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. The sulfonamide group can engage in hydrogen bonding interactions with biological targets, while the formyl group provides a handle for further chemical modifications to optimize potency and selectivity.

Design and Synthesis of Bioactive Derivatives

The this compound core has been utilized as a template for the development of various bioactive compounds. The formyl group can be readily transformed into other functional groups, allowing for the creation of a library of derivatives with diverse pharmacological profiles.

For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a range of analogs. These modifications, coupled with substitutions on the aromatic ring or the sulfonamide nitrogen, enable the fine-tuning of the molecule's properties for specific biological targets.

Development of Enzyme Inhibitors

The sulfonamide moiety is a well-established pharmacophore in the design of enzyme inhibitors. mdpi.comresearchgate.net Consequently, this compound and its derivatives have been explored as potential inhibitors of various enzymes implicated in disease.

One area of investigation is the development of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and cancer. mdpi.comresearchgate.net Sulfonamides are a known class of CA inhibitors, and the this compound scaffold provides a foundation for creating novel and selective inhibitors of different CA isoforms. researchgate.net

Additionally, the structural motif of this compound has been incorporated into the design of inhibitors for other enzymes, such as farnesyltransferase, which is a target in cancer therapy. nih.gov The ability to modify the scaffold allows for the optimization of interactions with the enzyme's active site, leading to enhanced inhibitory potency.

Applications in Advanced Synthetic Methodologies

Beyond its role as a building block and scaffold, this compound and its derivatives have found application in the development of novel and efficient synthetic methods.

For example, on-DNA synthesis of α-hydroxy phosphonates, which are important motifs in drug discovery, has been demonstrated using this compound as a substrate. nih.gov This highlights the compound's compatibility with modern synthetic techniques like DNA-encoded library technology (DELT), which allows for the rapid generation and screening of large numbers of potential drug candidates. nih.gov

Furthermore, derivatives of this compound have been employed in copper-catalyzed Ugi-type reactions followed by intramolecular arylation to construct complex fused heterocyclic systems, such as indoloquinolines and indoloquinoxalines. rsc.orgtiu.edu.iq These advanced, multi-component reaction sequences demonstrate the versatility of the formylbenzenesulfonamide core in facilitating the efficient assembly of medicinally relevant scaffolds. rsc.orgtiu.edu.iq

DNA-Encoded Libraries (DEL) Synthesis

This compound has been utilized as a building block in the synthesis of DNA-Encoded Libraries (DEL), a prominent technology in modern drug discovery. biosynth.com DEL technology enables the rapid synthesis and screening of vast collections of compounds by attaching unique DNA tags to each molecule. springernature.com The efficiency of this process relies on DNA-compatible chemical reactions that work well in aqueous environments.

In the development of on-DNA Abramov and Pudovik reactions to create α-hydroxy phosphonates, this compound was incorporated as an aldehyde substrate. biosynth.com Research demonstrated its viability in these on-DNA reactions, although it exhibited a somewhat lower conversion rate compared to its benzamide (B126) analogue, 4-formylbenzamide. biosynth.com Despite this, the compound was successfully included in the construction of a 2-cycle, 24-member prototype DNA-encoded library, showcasing its utility in expanding the chemical space accessible through DEL technology. biosynth.com The ability to incorporate diverse scaffolds like this sulfonamide is crucial for increasing the structural diversity of library members, which enhances the potential for identifying novel hit compounds against biological targets. biosynth.comspringernature.com

Interactive Table: Comparison of On-DNA Reaction Substrates

| Substrate | Relative Conversion Rate | Library Application | Source |

|---|---|---|---|

| This compound | Lower than benzamide counterpart | Successfully used in a 24-member prototype DEL | biosynth.com |

| 4-Formylbenzamide | Higher than sulfonamide counterpart | Used as a benchmark substrate | biosynth.com |

| 2-Formylbenzamide | Failed to react | N/A (due to steric hindrance) | biosynth.com |

Enantioselective C-H Functionalization

The use of sulfonamides as directing groups is a well-established strategy in transition-metal-catalyzed C-H functionalization, a powerful tool for streamlining organic synthesis. snnu.edu.cnmagtech.com.cn These directing groups facilitate the selective reaction at a specific C-H bond by forming a metallacyclic intermediate, guiding the catalyst to the desired position. snnu.edu.cn This approach has been successfully applied in numerous enantioselective transformations. acs.orgnih.gov However, based on a review of the current scientific literature, there are no specific examples of this compound itself being employed as a directing group or substrate in enantioselective C-H functionalization reactions.

Utilization in Materials Science (e.g., Optoelectronic Devices)

The structural features of this compound make it a molecule of interest for materials science, particularly in the development of materials for optoelectronic devices. researchgate.netresearchgate.net Sulfonamide derivatives are recognized for their applications in creating materials with nonlinear optical (NLO) properties, which are crucial for technologies like photonic devices and optical communication. researchgate.net The presence of both an aromatic ring and polarizable sulfonamide and formyl groups suggests its potential as a building block for such advanced materials.

While direct application of this compound in a device is not documented, its close analogue, 4-methyl benzene (B151609) sulfonamide, has been grown as a single crystal and studied for its third-order NLO properties, confirming its potential for optoelectronic applications. researchgate.net Furthermore, derivatives of 2-(N-tosylamino)benzaldehyde, a structural isomer, are used to create highly stable and luminescent metal complexes for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net This indicates that this compound could serve as a valuable precursor for synthesizing functional organic materials for use in smart textiles and other next-generation optoelectronics. rsc.org

Development of Novel Materials with Specific Optical Properties

The development of novel materials with tailored optical properties is a key focus in materials science. This compound serves as a versatile scaffold for synthesizing such materials due to its reactive formyl group. biosynth.com This aldehyde functionality allows for the straightforward synthesis of Schiff bases (azomethines) through condensation reactions with various anilines. nih.govmdpi.com

Schiff bases derived from a related compound, 2-(N-tosylamino)benzaldehyde, have been used as ligands to create zinc(II) complexes that exhibit significant photoluminescent and electroluminescent properties. nih.govresearchgate.netmdpi.com These complexes have high thermal stability and demonstrate fluorescence quantum yields in solid form reaching up to 48.3%. nih.govmdpi.com Devices fabricated using these complexes as the emitting layer have shown high brightness and efficiency, with electroluminescence spanning from bluish-green to green. researchgate.netmdpi.com

This synthetic strategy highlights the potential of this compound as a building block. By reacting it with different amines, a wide array of Schiff base ligands can be generated. These ligands can then be used to form metal complexes, with the potential to fine-tune their optical properties (e.g., emission wavelength, quantum yield) by varying the substituents on the amine. nih.govresearchgate.net This approach could lead to the creation of new materials with specific non-linear optical properties for applications in photonics and optoelectronics. researchgate.netmetall-mater-eng.comnih.govresearchgate.net

Interactive Table: Optical Properties of Related Sulfonamide-Based Materials

| Material/Precursor | Derived Material | Observed Optical Property | Potential Application | Source |

|---|---|---|---|---|

| 2-(N-Tosylamino)benzaldehyde (Isomer) | Zinc(II) Schiff Base Complexes | Photoluminescence (up to 48.3% quantum yield), Electroluminescence (494-533 nm) | OLEDs | nih.govresearchgate.netmdpi.com |

| 4-Methyl benzene sulfonamide (Analogue) | Single Crystal | Third-Order Nonlinear Optical (NLO) Properties | Optoelectronic Devices | researchgate.net |

| This compound | (Potential) Schiff Base Ligands and Metal Complexes | (Hypothesized) Tunable Photoluminescence, NLO properties | (Potential) Photonics, Optoelectronics | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Molecular Docking

Systematic Modification and Design of Derivatives for SAR Studies

The chemical scaffold of 4-Formyl-N-methylbenzenesulfonamide serves as a foundational structure for the systematic design and synthesis of new derivatives aimed at exploring structure-activity relationships. The formyl and sulfonamide groups are key functionalities that can be readily modified to generate a library of compounds with diverse electronic and steric properties.

One common synthetic approach involves the reaction of 4-formylbenzenesulfonyl chloride with methylamine. This core structure is then expanded upon. For instance, this compound has been utilized as a starting material in multi-component reactions to create more complex molecules. An example is its use in the preparation of novel GluN2C-selective potentiators, where it is reacted with other reagents like tryptamine (B22526) to yield complex heterocyclic structures. acs.org

The design of derivatives often focuses on several key modification points:

The Formyl Group: This aldehyde functional group can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as a site for the formation of Schiff bases or hydrazones. researchgate.net For example, new sulfonamide derivatives containing azo, chalcone, and Schiff base moieties have been synthesized to evaluate their antimicrobial and antioxidant properties. tsijournals.com

The Sulfonamide Linkage: The N-methyl group can be replaced with other alkyl or aryl substituents to modulate lipophilicity and binding interactions. eurjchem.com Research on N-acylsulfonamides highlights how modifications to this part of the molecule can lead to analogs with enhanced dynamic properties and potentially reduced side effects. researchgate.net

The Benzene (B151609) Ring: Substituents can be introduced onto the aromatic ring to alter the electronic profile and steric bulk of the molecule, influencing its interaction with biological targets.

Correlation Between Structural Features and Research Findings

The correlation between the structural attributes of this compound derivatives and their observed biological activities is a critical aspect of SAR analysis. The sulfonamide moiety is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA) and inhibit enzymes in the folic acid synthesis pathway in bacteria.

Research findings for related sulfonamide derivatives demonstrate clear SAR trends:

Nature of Substituents: In a series of organometallic sulfonamides, the nature of the substituent at position 4 of a dihydrothiazole ring was found to influence the activity and selectivity against human carbonic anhydrase (hCA) isoforms. researchgate.net Similarly, for a series of N-benzylbenzenesulfonamides, the structural features were critical for their inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease.

Organometallic Fragments: The introduction of organometallic fragments, such as cyrhetrenyl and ferrocenyl groups, to the sulfonamide scaffold has been explored. The resulting bio-organometallic-hydrazones were evaluated as carbonic anhydrase inhibitors, with their activity depending on the specific organometallic precursor used. researchgate.net

Heterocyclic Moieties: The condensation of sulfonamide derivatives with various heterocyclic compounds has led to the synthesis of agents with significant antibacterial activity. For example, quinazolonyl derivatives of 4-oxothiazolidinyl sulphonamides showed remarkable activity against various bacterial strains. jmchemsci.com

The following table summarizes the correlation between structural modifications of sulfonamide derivatives and their research findings.

| Derivative Class | Structural Modification | Research Finding | Reference |

| Organometallic Sulfonamides | Introduction of cyrhetrenyl and ferrocenyl groups | Inhibition of carbonic anhydrase isoforms | researchgate.net |

| N-Benzylbenzenesulfonamides | Varied substituents on the benzyl (B1604629) and benzene rings | Inhibition of γ-secretase activity | |

| Quinazolonyl Sulfonamides | Addition of a quinazolone moiety to a thiazolidine (B150603) sulfonamide | Potent antibacterial activity | jmchemsci.com |

| Azo/Schiff Base Sulfonamides | Incorporation of azo (-N=N-) and imine (-C=N-) linkages | Antimicrobial and antioxidant properties | tsijournals.com |

Computational Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, these simulations provide crucial insights into their potential mechanisms of action at a molecular level.

Molecular docking studies help in estimating the binding affinity between a ligand and its target, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and favorable interaction.

For example, docking studies on a derivative, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate, were performed to identify hydrogen bond lengths and binding energies with various antifungal proteins, helping to rationalize its observed biological activity. researchgate.net Similarly, docking simulations for another related compound were used to assess its potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

The binding affinity of sulfonamide derivatives has been extensively studied against carbonic anhydrase (CA) isoforms. For instance, a derivative, 4-({[6-chloro-5-formyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}methyl)benzenesulfonamide, showed varying binding affinities (Kd) for different human carbonic anhydrase isoforms in thermal shift assays. bindingdb.org These studies demonstrate that small changes in the ligand structure can significantly alter binding affinity and specificity for different but related protein targets. bindingdb.orgunich.it

The table below presents binding affinity data for a this compound derivative against several human carbonic anhydrase (hCA) isoforms.

| Target Enzyme | Binding Affinity (Kd) in nM | Reference |

| Carbonic anhydrase 1 (hCA I) | 7 | bindingdb.org |

| Carbonic anhydrase 2 (hCA II) | 130 | bindingdb.org |

| Carbonic anhydrase 7 (hCA VII) | 83 | bindingdb.org |

| Carbonic anhydrase 13 (hCA XIII) | 8 | bindingdb.org |

Computational simulations reveal how these ligands fit into the binding pockets of their target enzymes. The sulfonamide group is a key anchoring point, often forming hydrogen bonds and coordinating with a zinc ion present in the active site of metalloenzymes like carbonic anhydrase. researchgate.net

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's active site that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stabilizing the ligand-protein complex.

For sulfonamide inhibitors of carbonic anhydrase, the sulfonamide moiety typically interacts with residues in the hydrophilic part of the active site, while the tail of the molecule interacts with hydrophobic residues. researchgate.net In docking studies of a related sulfonamide against AChE, specific interactions with key residues in the catalytic and peripheral anionic sites of the enzyme were analyzed to understand its inhibitory mechanism. researchgate.net The identification of these key residues is invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov For instance, understanding which residues interact with the formyl group versus the N-methylbenzenesulfonamide portion allows for targeted modifications to enhance binding affinity and specificity.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

The synthesis of 4-Formyl-N-methylbenzenesulfonamide and its analogs is poised for significant advancement through modern synthetic methodologies. Traditional methods often involve multi-step processes that can be inefficient. Future research is likely to focus on the development of more streamlined and efficient synthetic routes.

One promising area is the use of gold- and copper-catalyzed reactions, which have shown potential in the synthesis of nitrogen-containing heterocycles and other complex molecules. bham.ac.uk These catalytic systems could enable more direct and atom-economical approaches to constructing the core structure of this compound. Additionally, palladium-catalyzed oxidative cyclization strategies, which are used to form various molecular frameworks, could be adapted for the synthesis of derivatives of this compound. diva-portal.org

Another avenue of exploration is the use of one-pot reactions, such as the Biginelli reaction, which allows for the construction of complex molecules from multiple components in a single step. nih.govresearchgate.net This approach has been successfully used to synthesize benzenesulfonamide-decorated dihydropyrimidin(thi)ones and could be adapted for the synthesis of novel derivatives of this compound. nih.govresearchgate.net

Furthermore, research into novel transformations, such as intramolecular 1,3-dipolar nitrile oxide cycloaddition, could provide new pathways to quinoline-fused tricyclic frameworks derived from related sulfonamides. rsc.org The development of tandem oxidation and iodolactonization reactions mediated by reagents like CuI/TBHP also presents a novel strategy for creating complex heterocyclic systems from simple starting materials. acs.org

Exploration of New Derivatization Pathways

The dual functionality of this compound, possessing both a reactive aldehyde and a sulfonamide group, makes it an ideal scaffold for chemical derivatization to create a diverse library of new compounds.

The aldehyde group is a versatile handle for a multitude of chemical transformations. It can readily undergo reactions such as:

Reductive amination: To introduce a wide variety of secondary and tertiary amines.

Wittig reaction: To form alkenes with controlled stereochemistry.

Aldol (B89426) and Knoevenagel condensations: To create carbon-carbon bonds and introduce further functional groups.

Formation of Schiff bases and hydrazones: These reactions are often used to link the molecule to other chemical entities or to create compounds with potential biological activity. mdpi.com